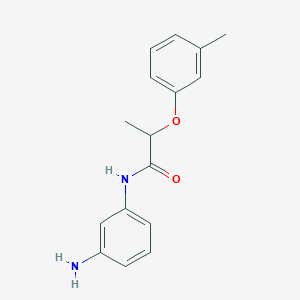

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is an organic compound with the molecular formula C16H18N2O2 This compound is characterized by the presence of an amide group, an aminophenyl group, and a methylphenoxy group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 3-methylphenol with 2-bromopropanoic acid to form 2-(3-methylphenoxy)propanoic acid.

Amidation Reaction: The intermediate 2-(3-methylphenoxy)propanoic acid is then reacted with 3-aminophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents, as well as precise control of temperature and reaction time, are critical factors in achieving high-quality product.

化学反应分析

Types of Reactions

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Synthesis and Reaction Mechanisms

The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The compound can be reduced to form corresponding amines.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents

- Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

- Reducing Agents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)

- Nucleophiles for Substitution : Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Chemistry

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with specific properties.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme interactions. It may interact with various biological targets, including:

- Monoamine Oxidase B (MAO-B) : Studies suggest that it can act as a selective inhibitor of MAO-B, which is crucial for dopamine metabolism and has implications in treating neurodegenerative diseases like Parkinson's disease.

- Type III Secretion System (T3SS) : Preliminary findings indicate that it can inhibit the T3SS in pathogenic bacteria, which is essential for bacterial virulence, thus making it a candidate for novel antimicrobial therapies.

Medicine

Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and analgesic effects. Its ability to modulate enzyme activity positions it as a potential candidate for drug development.

Industry

The compound is utilized in developing specialty chemicals and materials with specific properties tailored for industrial applications.

Case Study 1: MAO-B Inhibition

A study evaluated the compound's ability to inhibit MAO-B activity in vitro. Results demonstrated a significant increase in dopamine levels in neuronal cultures treated with this compound compared to control groups, indicating its potential utility in treating Parkinson's disease .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various Gram-negative bacteria. Results showed a marked reduction in virulence factor secretion when treated with this compound, suggesting its effectiveness as an antimicrobial agent .

作用机制

The mechanism of action of N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

相似化合物的比较

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide can be compared with other similar compounds such as:

N-(3-aminophenyl)-3-(3-methylphenoxy)propanamide: Similar structure but with a different position of the methylphenoxy group.

N-(3-aminophenyl)-3-(4-chloro-3-methylphenoxy)propanamide: Contains a chloro substituent, which can alter its chemical properties and reactivity.

生物活性

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide is a synthetic organic compound that has attracted attention in various fields, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An aminophenyl group

- A 3-methylphenoxy group

- A propanamide backbone

This configuration allows for diverse chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Notably, it has been studied for potential anti-inflammatory and anticancer properties .

1. Anti-inflammatory Effects

Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .

2. Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, molecular docking studies have shown that it interacts with proteins involved in cancer cell proliferation and survival, indicating its potential as a therapeutic agent in oncology .

3. Neuropharmacological Effects

Preliminary research has suggested that this compound may also exhibit neuroprotective properties, potentially offering benefits in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | |

| Anticancer | Interaction with cancer-related proteins | |

| Neuroprotective | Potential modulation of neuroprotective pathways |

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting that the compound effectively induces apoptosis in cancer cells. The study utilized both MTT assays and flow cytometry to confirm these findings .

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to assess differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-aminophenyl)-2-(4-chlorophenoxy)propanamide | C17H20ClN2O2 | Contains a chlorine substituent enhancing bioactivity |

| N-(4-aminophenyl)-2-(5-methylphenoxy)propanamide | C18H22N2O2 | Different aromatic substituents affecting reactivity |

| N-(3-aminobenzyl)-4-(4-fluorophenoxy)butanamide | C18H22FN3O | Fluorine substitution may alter pharmacokinetics |

常见问题

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide?

- Methodological Answer : The synthesis can involve multi-step substitution and condensation reactions. For example, nitrobenzene derivatives can undergo substitution with 3-methylphenol under alkaline conditions, followed by reduction of the nitro group to an amine (e.g., using iron powder in acidic conditions). Subsequent condensation with a propanamide precursor via coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in chloroform or DMF is effective. Reaction conditions (pH, temperature) must be optimized to minimize byproducts .

Q. How can the structural purity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- 1H-NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, methyl groups at δ 1.2–1.5 ppm).

- X-ray crystallography : Resolve crystal packing and bond lengths (e.g., triclinic space group P1 with cell parameters a = 9.20 Å, b = 9.77 Å) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 299.2).

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Melting point : ~90–96°C (determined via differential scanning calorimetry) .

- Solubility : Moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Use logP calculations (e.g., ~2.8 via HPLC) to predict partitioning behavior .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; store at 4°C in inert atmospheres .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Methodological Answer :

- Substituent variation : Replace the 3-methylphenoxy group with halogenated or electron-withdrawing groups (e.g., trifluoromethyl) to enhance receptor binding affinity. For example, TRPV1 antagonists with fluorinated phenyl groups showed improved IC50 values .

- Scaffold modification : Introduce cyclic substituents (e.g., cyclopentylmethoxy) to evaluate steric effects on target interactions .

Q. What computational approaches are used to model this compound’s interactions?

- Methodological Answer :

- 3D pharmacophore modeling : Identify critical hydrogen bond acceptors/donors (e.g., amide groups) using software like Schrödinger. Validate with docking studies against target proteins (e.g., FabI enzyme for antibacterial activity) .

- QSAR : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity data to predict derivatives with enhanced potency .

Q. How can biological activity assays be designed to evaluate this compound’s efficacy?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., NADH depletion for FabI inhibitors) with IC50 determination via dose-response curves .

- Cell viability : Test against bacterial strains (e.g., Bacillus subtilis) using broth microdilution (MIC values as low as 1.95 µg/mL observed for related propanamides) .

Q. How should researchers address contradictions in synthetic yield or purity data?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (e.g., stoichiometry, catalyst purity). For low yields, explore alternative reducing agents (e.g., Pd/C instead of iron powder) .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and optimize purification steps (e.g., column chromatography with EtOAc/hexane gradients) .

属性

IUPAC Name |

N-(3-aminophenyl)-2-(3-methylphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-5-3-8-15(9-11)20-12(2)16(19)18-14-7-4-6-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMPAKPVOIHHMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。